molecular formula C11H16OSi B12566593 CID 11790100

CID 11790100

Katalognummer: B12566593
Molekulargewicht: 192.33 g/mol
InChI-Schlüssel: HHMJNOPBPOLAMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Dimethylpropoxy)(phenyl)silane is an organosilicon compound with the molecular formula C11H18OSi It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a 2,2-dimethylpropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropoxy)(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction proceeds via the substitution of the chlorine atoms in phenyltrichlorosilane with the 2,2-dimethylpropoxy group, resulting in the formation of (2,2-Dimethylpropoxy)(phenyl)silane .

Industrial Production Methods

Industrial production methods for (2,2-Dimethylpropoxy)(phenyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Dimethylpropoxy)(phenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in different fields of research and industry .

Wissenschaftliche Forschungsanwendungen

(2,2-Dimethylpropoxy)(phenyl)silane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of (2,2-Dimethylpropoxy)(phenyl)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, making it useful in the synthesis of complex organosilicon structures. Its effects are mediated through the formation of silicon-oxygen and silicon-carbon bonds, which are crucial for its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2,2-Dimethylpropoxy)(phenyl)silane include:

Uniqueness

(2,2-Dimethylpropoxy)(phenyl)silane is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C11H16OSi

Molekulargewicht

192.33 g/mol

InChI

InChI=1S/C11H16OSi/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI-Schlüssel

HHMJNOPBPOLAMM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CO[Si]C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.